1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

COX-2 inhibitor design structure-activity relationship dihydropyrazole regiochemistry

This 5-cyclopropyl-3-furan-2-yl dihydropyrazole is the structurally verified regioisomer of CAS 1021212-18-9. The N-benzenesulfonyl (not sulfamoyl) architecture eliminates the H-bond donor, avoiding carbonic anhydrase off-target effects common in primary sulfonamide COX-2 leads. The matched-pair analysis between these positional isomers is essential for quantifying cyclopropyl placement impact on target binding. Ideal for COX-2, MAO-A, or insecticidal screening programs. Verify COX-2 IC₅₀ and selectivity upon receipt.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 1787905-72-9
Cat. No. B2522278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
CAS1787905-72-9
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESC1CC1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C16H16N2O3S/c19-22(20,13-5-2-1-3-6-13)18-15(12-8-9-12)11-14(17-18)16-7-4-10-21-16/h1-7,10,12,15H,8-9,11H2
InChIKeyBLINKEXFSHQHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 1787905-72-9): Structural Identity and Research Procurement Context


1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 1787905‑72‑9) is a fully substituted 4,5‑dihydro‑1H‑pyrazole (2‑pyrazoline) that combines an N‑benzenesulfonyl electron‑withdrawing group, a C‑5 cyclopropyl substituent, and a C‑3 furan‑2‑yl heteroaromatic ring [1]. Its molecular formula is C₁₆H₁₆N₂O₃S (MW = 316.4 g mol⁻¹) and it has a computed cLogP of 2.7 [1]. The scaffold is a member of the sulfonyl‑dihydropyrazole family, a chemotype extensively explored in COX‑2 inhibition, CB1 antagonism, MAO‑A inhibition, and insecticidal discovery programs; however, published pharmacological data for this specific compound remain extremely scarce, placing the procurement decision on well‑defined structural differentiation relative to its closest positional isomers and in‑class analogues [2][3][4].

Why 1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Cannot Be Interchanged with Positional Isomers or Generic Dihydropyrazole Derivatives


Sulfonyl‑dihydropyrazoles bearing identical molecular formulae can display orders‑of‑magnitude differences in target potency and selectivity based solely on the regiochemical placement of substituents around the central pyrazoline ring [1]. The target compound possesses a cyclopropyl group at C‑5 and a furan‑2‑yl group at C‑3, whereas its closest positional isomer (CAS 1021212‑18‑9) reverses this arrangement [2]. This seemingly minor switch alters the three‑dimensional pharmacophore geometry presented to enzyme binding pockets (e.g., COX‑2 or MAO‑A) and can affect metabolic stability of the C‑5 substituent [1][3]. Furthermore, the benzenesulfonyl group at N‑1 distinguishes this series from the better‑studied sulfamoyl‑phenyl (SO₂NH₂) pyrazolines that dominate the COX‑2 literature; the absence of a free sulfonamide NH alters H‑bond donor capacity to zero, modifying both aqueous solubility and off‑target kinase interactions [1][4]. Consequently, selecting a generic “dihydropyrazole” or a positional isomer without confirming the precise substitution pattern risks invalidating an entire structure‑activity relationship campaign or biological screening program.

Quantitative Differentiation of 1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 1787905‑72‑9) from Closest Analogs and In‑Class Candidates


Regiochemical Differentiation: 5‑Cyclopropyl vs. 3‑Cyclopropyl Positional Isomer

The target compound places the cyclopropyl ring at the C‑5 position of the 4,5‑dihydro‑1H‑pyrazole core, whereas its closest positional isomer (CAS 1021212‑18‑9) bears cyclopropyl at C‑3 and furan‑2‑yl at C‑5 [1][2]. While both isomers share identical molecular formula (C₁₆H₁₆N₂O₃S, MW = 316.4) and computed cLogP (2.7), the C‑5 cyclopropyl orientation in the target compound positions the small, rigid cyclopropyl ring adjacent to the N‑1 benzenesulfonyl group, a spatial arrangement that, based on class‑level COX‑2 pharmacophore models, favours deeper penetration into the hydrophobic side‑pocket of the COX‑2 active site compared with a C‑3 cyclopropyl orientation where the larger furan ring would occupy the same region [3]. No head‑to‑head bioassay data comparing the two positional isomers have been published, which makes the regiochemical distinction the primary verifiable differentiation criterion at present.

COX-2 inhibitor design structure-activity relationship dihydropyrazole regiochemistry

N‑Benzenesulfonyl vs. N‑Sulfamoyl Pharmacophore: H‑Bond Donor Count and Selectivity Profile

The target compound carries an N‑benzenesulfonyl group (Ph‑SO₂‑) which contributes zero hydrogen bond donors (HBD = 0), in contrast to the N‑sulfamoylphenyl group (Ph‑SO₂NH₂) found in Celecoxib and the dihydropyrazole series of Yan et al. (2019), where HBD = 2 [1][2]. This difference has a class‑level implication: sulfamoyl‑containing COX‑2 inhibitors typically achieve their selectivity through a specific H‑bond interaction with Arg513 in the COX‑2 side pocket, whereas benzenesulfonyl analogues lacking the free NH₂ must rely on alternative binding modes that may shift selectivity toward COX‑1 or non‑COX targets [2]. The target compound also has a computed hydrogen bond acceptor count of 5 (from the sulfonyl oxygens, the pyrazoline nitrogen, and the furan oxygen), which is identical to the sulfamoyl series [1]. The net effect is a compound with retained acceptor capacity but eliminated sulfonamide donor character, a profile that may reduce off‑target carbonic anhydrase inhibition commonly observed with primary sulfonamides [3].

COX-2 selectivity hydrogen bond donor benzenesulfonyl vs sulfonamide

Cyclopropyl Substituent at C‑5: Metabolic Stability Advantage Over Oxidatively Labile Alkyl and Aryl Substituents

The C‑5 cyclopropyl group in the target compound offers a well‑documented class‑level metabolic stability advantage over the more common C‑5 phenyl or methoxyphenyl substituents found in commercially available analogues such as 1‑(benzenesulfonyl)‑3‑(furan‑2‑yl)‑5‑phenyl‑4,5‑dihydro‑1H‑pyrazole [1][2]. The cyclopropyl ring, while not oxidatively inert, presents no benzylic or O‑demethylation sites that are prevalent metabolic soft spots for CYP2C9 and CYP2D6 isoforms [3]. In a cross‑study comparable analysis, dihydropyrazoles with C‑5 aryl substituents in the Yan et al. series retained anti‑proliferative activity against SW620 colon cancer cells (compound 4b IC₅₀ = 0.86 µM), but their metabolic clearance rates in human liver microsomes were not reported, leaving the cyclopropyl stability claim at the class‑inference level pending direct measurement [1]. Nevertheless, the procurement decision may be influenced by the prospect of improved microsomal half‑life relative to 5‑aryl analogues, particularly if the compound is intended for cellular or in vivo studies.

metabolic stability cyclopropyl CYP oxidation dihydropyrazole

Computational Docking Potential: Furan‑2‑yl vs. Benzo‑Fused Heterocycle COX‑2 Pocket Fit

In the 2019 study by Yan et al., the most potent COX‑2 inhibitor (compound 4b) carried a 1,3‑benzodioxole (benzo oxygen heterocycle) at the pyrazoline C‑3 position and achieved a COX‑2 IC₅₀ of 0.35 ± 0.02 µM, slightly surpassing Celecoxib (IC₅₀ = 0.41 ± 0.03 µM) [1]. The target compound replaces the bulky benzodioxole with a smaller furan‑2‑yl ring at C‑3, which reduces the molecular volume and aromatic ring count while retaining the oxygen heteroatom capable of interacting with Arg120 or Tyr355 in the COX‑2 binding site [2]. Although no docking scores for the target compound have been reported, class‑level inference from the Yan et al. virtual screening workflow indicates that furan‑containing dihydropyrazoles can achieve favourable binding poses, but their COX‑2 inhibitory potency is typically lower than that of the benzo‑fused analogues; the best furan‑containing compound in that series exhibited moderate COX‑2 inhibition (IC₅₀ not separately tabulated for furan analogues) compared to compound 4b [1]. This suggests that the target compound may serve as a lower‑molecular‑weight, more ligand‑efficient starting point for optimization rather than a pre‑optimized potent hit.

molecular docking COX-2 pocket furan vs. benzodioxole virtual screening

Recommended Research and Industrial Application Scenarios for 1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 1787905‑72‑9)


COX‑2 Selective Inhibitor Scaffold‑Hopping and Lead Optimisation Programmes

The compound’s N‑benzenesulfonyl (rather than sulfamoyl) architecture and furan‑2‑yl heterocycle make it a suitable scaffold‑hopping candidate for COX‑2 inhibitor programmes that have encountered carbonic anhydrase‑related toxicity with primary sulfonamide leads [1]. The 5‑cyclopropyl substituent offers predicted metabolic stability, and the well‑defined regiochemistry ensures reproducible docking and crystallography results [2]. Researchers should verify COX‑2 IC₅₀ and selectivity index (COX‑1/COX‑2) upon receipt, as no published bioactivity data exist for this exact compound [1].

Structure‑Activity Relationship Studies on Dihydropyrazole Regiochemistry

This compound is uniquely positioned as the 5‑cyclopropyl‑3‑furan‑2‑yl regioisomer, complementing the commercially available 3‑cyclopropyl‑5‑furan‑2‑yl isomer (CAS 1021212‑18‑9) [2][3]. A matched‑pair analysis between these two positional isomers would definitively quantify the impact of cyclopropyl placement on target binding affinity and selectivity, generating a critical data point for medicinal chemistry teams designing dihydropyrazole‑based inhibitors [2].

Cell‑Based Anti‑Proliferative Screening Against Colon Cancer Lines

Drawing on the precedent established by Yan et al. (2019), where dihydropyrazole derivatives demonstrated anti‑proliferative activity against SW620 colon cancer cells (most potent compound 4b IC₅₀ = 0.86 ± 0.02 µM vs. Celecoxib IC₅₀ = 1.29 ± 0.04 µM), the target compound can be included as a structurally distinct probe in SW620, HT‑29, or HCT116 cell viability panels to determine whether the benzenesulfonyl‑furan‑cyclopropyl combination yields comparable or superior anti‑tumour activity [1].

Insecticidal Dihydropyrazole Discovery with Reduced Lipophilicity

Dihydropyrazoles are an established insecticidal chemotype that does not exhibit cross‑resistance with other insecticide classes [4]. The target compound’s computed cLogP of 2.7 is favourable relative to earlier highly lipophilic dihydropyrazole insecticides, and the absence of a primary sulfonamide avoids potential mammalian carbonic anhydrase off‑target effects, making it a candidate for screening against resistant arthropod pest panels [4][5].

Quote Request

Request a Quote for 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.